![molecular formula C13H20N4O2 B2912957 (R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate CAS No. 1186299-89-7](/img/structure/B2912957.png)
(R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate
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Overview
Description
Imidazo[1,2-a]pyridines, which are similar to the compound you’re asking about, have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Synthesis Analysis
A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed by X-ray structural analysis .Chemical Reactions Analysis
In one study, 2-methylimidazo[1,2-a]pyridine reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications
- Bioactivity : Imidazo[1,2-a]pyridines, including this compound, have diverse bioactivities. They exhibit antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
- Commercialized Drugs : Some drugs containing imidazo[1,2-a]pyridine units have been commercialized, such as the sedative Zolpidem, the anxiolytic Alpidem, and the heart-failure drug Olprione .
- Imidazo[1,2-a]pyridines have been described as CDK inhibitors, which play a crucial role in cell cycle regulation and cancer therapy .
- These compounds also act as calcium channel blockers, potentially influencing cardiovascular health and blood pressure regulation .
- Imidazo[1,2-a]pyridines may modulate GABA A receptors, which are involved in neurotransmission and anxiety regulation .
- The compound’s synthesis method is noteworthy. A solvent- and catalyst-free approach using microwave irradiation allows efficient production of imidazo[1,2-a]pyridines with high yields, simplicity, and environmental friendliness .
Medicinal Chemistry and Drug Development
Cyclin-Dependent Kinase (CDK) Inhibition
Calcium Channel Blockers
GABA A Receptor Modulation
Heterocyclic Synthesis Methodology
Anticancer Activity
Mechanism of Action
Target of Action
Related compounds, such as imidazo[1,2-a]pyridines, have been shown to interact with a variety of targets, including phosphatidylinositol-3-kinases (pi3k), which are lipid kinases that regulate various cellular functions including cell proliferation, growth, and differentiation .
Mode of Action
It is known that related compounds can act against the human pi3kα active site, exhibiting potent to moderate activity against cancer cell lines such as mcf-7 and hela .
Biochemical Pathways
Related compounds have been shown to influence the pi3k/akt signaling pathway, which plays a crucial role in regulating cell survival and apoptosis .
Result of Action
Related compounds have demonstrated cytotoxicity against hela and mcf-7 cell lines .
Safety and Hazards
Future Directions
The future directions for research on these compounds could include developing more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of their bioactivity could lead to the development of new therapeutic drugs .
properties
IUPAC Name |
tert-butyl (3R)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-4-10(9-17)16-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,15,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHCVNXEEKFMLU-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate |
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